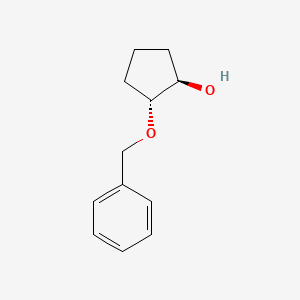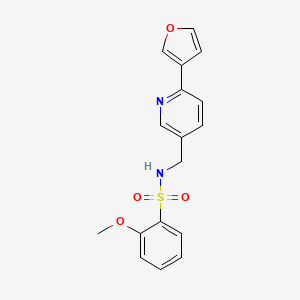![molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5](/img/structure/B2627013.png)
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Modeling and Biological Activity
Molecular Modeling Studies, Synthesis, and Biological Activity of Novel Bisnaphthalimides Bisnaphthalimide derivatives, particularly the N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine and its butylaminoethyl variant, have shown potent growth-inhibitory properties against HT-29 human colon carcinoma. These compounds, due to their molecular structure, engage in significant intermolecular interactions and pi-pi stacking with DNA bases, positioning them as potential DNA topoisomerase II poisons. The derivative N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine notably induces apoptosis mediated by caspase activation at very low concentrations, indicating its potential as a chemotherapeutic agent (Filosa et al., 2009).
Solvation Influence on Reaction Paths
Solvation Controlling Reaction Paths and Gel-Formation in Imide Derivatives Research highlights the influence of solvation on the condensation reactions of 1,8-naphthalic anhydride with different reactants. The solvent used plays a crucial role in determining the product formation and its characteristics, as observed in the creation of gels in mixed solvents such as water and DMSO. This finding underlines the significance of understanding solvent effects in chemical reactions and material formation (Singh & Baruah, 2008).
Synthesis and Physicochemical Characterization
Synthesis, Physicochemical Characterization, Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity of New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides A series of derivatives were synthesized, characterized, and subjected to biological activity assays. These compounds exhibited a range of activities including sedative, anti-inflammatory, selective cytotoxic effects, NO-induction in tumor cell lines, and antimicrobial actions. The study also attempted to correlate these biological activities with the structural and physicochemical properties of the compounds, revealing specific activity combinations for the synthesized derivatives (Zablotskaya et al., 2013).
Protecting-group-free Total Synthesis
Protecting-group-free Total Synthesis of Isoquinoline Alkaloids by Nickel-catalyzed Annulation This research outlines an efficient methodology for the total synthesis of benzo[c]phenanthridine alkaloids, showcasing a nickel-catalyzed annulation as a key step. The synthesis pathway described provides a concise route to these alkaloids, which are of significant interest due to their biological activities. The process's efficiency and straightforward nature make it a valuable addition to the synthesis of complex organic compounds (Korivi & Cheng, 2010).
Bioactivity of Amide Derivatives
Synthesis and Bioactivity of N-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)-amide Derivatives This paper reports the synthesis of novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and their evaluation for plant growth-regulating and fungicidal activities. The compounds demonstrated significant promotion of seed germination and seedling growth, along with notable fungicidal activity against various pathogens. These findings highlight the potential agricultural applications of these derivatives (Ju et al., 2016).
Mécanisme D'action
Target of action
This is usually identified through a combination of in vitro assays, such as binding assays or enzymatic assays, and in vivo studies in model organisms. The compound is tested for its ability to bind to or inhibit the function of various proteins, and the results are used to identify its primary targets .
Mode of action
Once the targets have been identified, further studies are conducted to determine how the compound interacts with these targets. This can involve structural studies to determine the exact binding site and mode of binding, as well as functional studies to determine how binding affects the target’s activity .
Biochemical pathways
The effects of the compound on various biochemical pathways are studied using techniques such as gene expression profiling, proteomics, and metabolomics. These studies can help to identify the downstream effects of the compound’s action on its targets .
Pharmacokinetics
This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. This can involve in vitro studies in cultured cells, as well as in vivo studies in animals .
Result of action
The overall effects of the compound on the cell or organism are studied. This can involve looking at phenotypic changes, changes in cell viability or proliferation, or changes in the symptoms or progression of a disease in a model organism .
Action environment
The effects of various environmental factors on the compound’s action are studied. This can include looking at the effects of different physiological conditions (such as pH or temperature), the presence of other compounds or drugs, or the specific cell or tissue type .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDKUUBVGXKTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
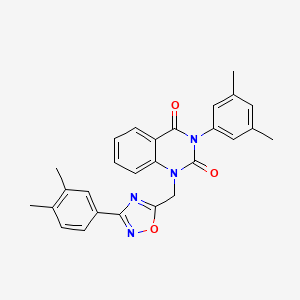
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)
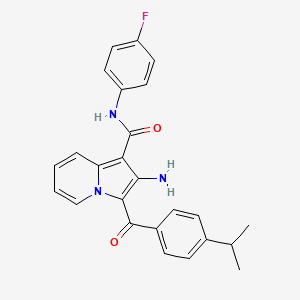


![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
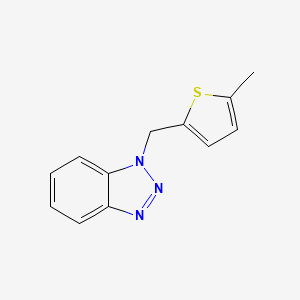
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
